1-Hexyltetrazol-5-amine
Description
Significance within the Landscape of Nitrogen-Rich Heterocycles
Nitrogen-rich heterocycles are a cornerstone of modern organic and medicinal chemistry. nih.gov These compounds, which feature cyclic structures containing multiple nitrogen atoms, are ubiquitous in nature and synthetic science, finding applications in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgfrontiersin.org The significance of these molecules stems from several key attributes. The presence of multiple nitrogen atoms within the heterocyclic ring creates unique electronic properties and the capacity to participate in a variety of chemical interactions. medwinpublishers.com Nitrogen atoms can act as both hydrogen bond donors and acceptors, a critical feature for binding to biological targets like enzymes and receptors. nih.govresearchgate.net
The diverse functionalities and structural backbones of nitrogen-containing heterocycles make them invaluable as versatile building blocks in synthetic chemistry. frontiersin.orgfrontiersin.org There is a continuous and high demand for the development of novel and efficient synthetic methodologies to create a wider array of these structures. frontiersin.orgfrontiersin.org Their roles extend to catalysis, where they serve as ligands for transition metals and as organocatalysts, further broadening their impact across the chemical sciences. frontiersin.orgfrontiersin.org
Conceptual Framework of Tetrazoles and Amine Chemistry in Contemporary Research
The chemical identity of 1-Hexyltetrazol-5-amine is defined by two key components: the tetrazole ring and the primary amine group.
Tetrazoles: The tetrazole is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. researchgate.net First discovered in 1885, this heterocycle has become a prominent scaffold in chemical research. researchgate.netnih.gov A key feature of the tetrazole ring, particularly the 5-substituted 1H-tetrazole moiety, is its role as a bioisostere for the carboxylic acid group. nih.govresearchgate.net This means it can mimic the acidic properties and spatial arrangement of a carboxylic acid while offering greater metabolic stability, a highly desirable trait in drug design. researchgate.net Tetrazoles are generally synthesized through cycloaddition reactions, a common method being the reaction of nitriles with an azide (B81097) source. researchgate.netnih.gov
Amine Chemistry: The primary amine (-NH2) group is a fundamental functional group in organic chemistry. It can serve as a nucleophile, a base, and a precursor for a vast array of other functional groups. In the context of this compound, the amine group offers a reactive site for further chemical modification, allowing for the synthesis of more complex derivatives, such as through Schiff base and Mannich reactions. researchgate.net The synthesis of 5-aminotetrazoles can be achieved through various routes, including the reaction of nitriles with hydrazoic acid in the presence of a strong acid. archive.org For instance, the synthesis of 5-amino-1-hexyltetrazole from heptonitrile has been reported. archive.org
The combination of the hexyl chain, the stable tetrazole ring, and the reactive amine group makes this compound a molecule with distinct properties. The hexyl group provides lipophilicity, the tetrazole core provides a stable, bioisosteric scaffold, and the amine group provides a handle for synthetic elaboration.
Chemical Data for this compound
| Property | Data | Source |
| CAS Number | 6280-35-9 | vulcanchem.com |
| Molecular Formula | C₇H₁₅N₅ | N/A |
| Molecular Weight | 169.23 g/mol | N/A |
| Melting Point | 162 °C | archive.org |
| Structure | A hexyl group attached to a tetrazole ring at one nitrogen atom and an amine group at the carbon atom. | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6280-35-9 |
|---|---|
Molecular Formula |
C7H15N5 |
Molecular Weight |
169.23 g/mol |
IUPAC Name |
1-hexyltetrazol-5-amine |
InChI |
InChI=1S/C7H15N5/c1-2-3-4-5-6-12-7(8)9-10-11-12/h2-6H2,1H3,(H2,8,9,11) |
InChI Key |
HEZFPTKCTBYTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NN=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexyltetrazol 5 Amine
Direct Synthesis Approaches
Direct synthesis approaches for 1-hexyltetrazol-5-amine focus on the formation of the tetrazole ring from acyclic precursors and the strategic introduction of the necessary functional groups.
Tetrazole Ring Formation from Acyclic Precursors
The formation of the tetrazole ring is a critical step in the synthesis of this compound. This is most commonly achieved through the [3+2] cycloaddition of an azide (B81097) source with a nitrile. researchgate.net
The reaction of nitriles with azides is a well-established method for the synthesis of 5-substituted tetrazoles. nih.gov To synthesize 5-aminotetrazoles, cyanamide (B42294) or its derivatives can be used as the nitrile component, reacting with an azide source, often hydrazoic acid (HN₃) generated in situ. wikipedia.org For instance, the reaction between cyanamide and hydrazoic acid, which can be formed from sodium azide and an acid, leads to the formation of 5-aminotetrazole (B145819). wikipedia.org
The general reaction is as follows:
R-C≡N + N₃⁻ → R-C(N₃)=N⁻ → 5-substituted tetrazole
In the context of this compound synthesis, a precursor such as N-hexylcyanamide could theoretically react with an azide source. However, a more common and often more efficient strategy involves the initial formation of the 5-aminotetrazole core followed by alkylation.
| Reactants | Reagents/Conditions | Product | Reference |
| Cyanamide | Hydrazoic Acid (from NaN₃ + HCl) | 5-Aminotetrazole | wikipedia.org |
| Aminoguanidine (B1677879) | Nitrous Acid | 5-Aminotetrazole | wikipedia.org |
To improve reaction rates, yields, and safety (by avoiding the use of free hydrazoic acid), various catalytic systems have been developed for the synthesis of tetrazoles. researchgate.net Lewis acids such as zinc salts (e.g., ZnBr₂) are effective catalysts for the cycloaddition of nitriles and sodium azide in water, offering a more environmentally friendly approach. researchgate.net Other metal catalysts, including copper and nickel complexes, have also been shown to promote this transformation. mdpi.com Organocatalysts can also be employed to accelerate the azide-nitrile coupling under neutral conditions, often with the aid of microwave irradiation to reduce reaction times. organic-chemistry.org
| Catalyst | Substrates | Solvent | Key Advantages | Reference |
| Zinc Salts (e.g., ZnCl₂) | Nitriles, Sodium Azide | Water or Isopropanol | Mild conditions, good yields | researchgate.netorganic-chemistry.org |
| Yb(OTf)₃ | Amines, Triethyl Orthoformate, Sodium Azide | - | Good yields for 1-substituted tetrazoles | organic-chemistry.org |
| L-proline | Nitriles, Sodium Azide | - | Environmentally benign, cost-effective | organic-chemistry.org |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Anilines, Triethyl Orthoformate, Sodium Azide | Water | High efficiency, catalyst reusability | nih.gov |
Strategic Introduction of the Hexyl Chain
The introduction of the hexyl group at the N-1 position of the tetrazole ring is a key step. Direct alkylation of 5-aminotetrazole can be challenging as it often leads to a mixture of N-1 and N-2 alkylated products, as well as potential alkylation of the exocyclic amino group. acs.org
A common strategy to achieve regioselective N-1 alkylation is to perform the reaction under basic conditions. For example, 5-aminotetrazole can be deprotonated with a base like sodium hydroxide (B78521) to form the corresponding anion, which is then reacted with an alkylating agent such as 1-bromohexane (B126081) or hexyl iodide. google.com The choice of solvent and reaction temperature can also influence the regioselectivity of the alkylation.
Another approach involves a multi-component reaction where a primary amine (hexylamine), an orthoformate (like triethyl orthoformate), and sodium azide react in the presence of an acid catalyst to directly form the 1-substituted tetrazole. researchgate.net
Amine Group Formation Post-Tetrazole Ring Closure
In the synthesis of this compound, the amino group is typically introduced early in the synthetic sequence through the use of cyanamide or a related precursor to form the 5-aminotetrazole core. wikipedia.org Subsequent reactions then focus on the introduction of the hexyl group.
However, it is theoretically possible to first synthesize a 1-hexyl-1H-tetrazole and then introduce the amino group at the C-5 position. This would likely involve the synthesis of 1-hexyl-5-halotetrazole followed by a nucleophilic substitution with an amine source. This route is generally less common for the synthesis of 5-aminotetrazoles.
General Synthetic Strategies for Primary Amines as Analogues or Precursors
The synthesis of 5-aminotetrazole itself is a prime example of forming a primary amine attached to a heterocyclic core. The methods described for its formation, such as the reaction of aminoguanidine with nitrous acid, are specific applications of broader synthetic strategies for primary amines. wikipedia.org
In a broader context, primary amines can be synthesized through various classical methods, including:
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine.
Reduction of Nitro Compounds: Aromatic and aliphatic nitro compounds can be reduced to primary amines using various reducing agents.
Reductive Amination: Aldehydes and ketones can be converted to primary amines by reaction with ammonia (B1221849) in the presence of a reducing agent.
While these general methods are not typically used for the direct synthesis of this compound, they are fundamental in organic chemistry for the synthesis of various primary amine-containing compounds that could serve as precursors or analogues.
Gabriel Synthesis Modifications for N-Alkylated Amines
The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be adapted for the synthesis of N-alkylated amines, including N-substituted tetrazolamines, by using a protected form of the amine that can be alkylated and subsequently deprotected. In the context of this compound synthesis, a protected derivative of 5-aminotetrazole would be utilized as the nucleophile to react with a hexyl halide.
The general approach involves the deprotonation of a suitable N-protected 5-aminotetrazole, such as a phthalimide derivative, with a base to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with a hexyl halide (e.g., 1-bromohexane or 1-iodohexane). The final step is the removal of the protecting group to yield the desired this compound. The use of a protecting group prevents over-alkylation, a common side reaction when directly alkylating amines. masterorganicchemistry.com
| Step | Reagents and Conditions (Illustrative Example) | Purpose |
| 1. Protection | 5-Aminotetrazole, Phthalic anhydride, Heat | Formation of N-(tetrazol-5-yl)phthalimide |
| 2. Deprotonation | N-(tetrazol-5-yl)phthalimide, Potassium carbonate (K2CO3), DMF | Generation of the phthalimide anion |
| 3. N-Alkylation | 1-Bromohexane, Heat | Introduction of the hexyl group |
| 4. Deprotection | Hydrazine hydrate (B1144303) (H2NNH2·H2O), Ethanol (B145695), Reflux | Liberation of the primary amine |
Detailed Research Findings:
While specific literature on the Gabriel synthesis for this compound is scarce, the principles of N-alkylation of tetrazoles are well-documented. The alkylation of 5-substituted tetrazoles can lead to a mixture of N-1 and N-2 isomers, and the regioselectivity can be influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the counter-ion. For 5-aminotetrazole, the electronic properties of the amino group can direct the alkylation. The reaction conditions, particularly the choice of base and solvent, play a crucial role in the efficiency of the N-alkylation step. Non-polar, aprotic solvents are often favored to enhance the nucleophilicity of the protected amine anion. The deprotection step, typically achieved by hydrazinolysis, is generally efficient but may require careful purification to remove the phthalhydrazide (B32825) byproduct. wikipedia.org
Reductive Amination Routes from Carbonyl Compounds
Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, this would entail the reaction of 5-aminotetrazole with hexanal. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
This one-pot procedure is highly efficient and can be performed under relatively mild conditions. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. wikipedia.org Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective reduction method. nih.gov
| Starting Materials | Reducing Agent | Solvent | Illustrative Yield (%) |
| 5-Aminotetrazole, Hexanal | Sodium cyanoborohydride (NaBH3CN) | Methanol (B129727) | 75-85 |
| 5-Aminotetrazole, Hexanal | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (B109758) | 80-90 |
| 5-Aminotetrazole, Hexanal | H2, Palladium on Carbon (Pd/C) | Ethanol | 70-80 |
Detailed Research Findings:
The key to a successful reductive amination is the selective reduction of the imine intermediate in the presence of the starting carbonyl compound. Sodium cyanoborohydride is particularly effective in this regard as it is a mild reducing agent that is more reactive towards the protonated imine than the carbonyl group. organic-chemistry.org The reaction is typically carried out in a slightly acidic medium to facilitate imine formation. The choice of solvent can also influence the reaction rate and yield, with protic solvents like methanol and ethanol being commonly used. The direct reductive amination of 5-aminotetrazole with aldehydes has been reported for the synthesis of various N-substituted derivatives. ajol.info The reaction of 5-aminotetrazole with benzaldehyde, for instance, has been shown to produce the corresponding Schiff base, which can be subsequently reduced. ajol.info
Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Azides, Amides)
Another synthetic strategy involves the formation of a suitable precursor molecule containing the hexyl group and a nitrogen functionality that can be reduced to the amine. This approach offers flexibility in the design of the synthetic route. For instance, a nitrile precursor can be synthesized and then reduced to the primary amine.
One hypothetical route could involve the synthesis of a hexyl-substituted tetrazole with a nitrile group at the 5-position. This nitrile could then be reduced to the aminomethyl group. However, a more direct approach would be to construct the 1-hexyl-5-aminotetrazole ring system from a precursor already containing the hexyl group. For example, the reaction of hexyl isothiocyanate with sodium azide can lead to the formation of a tetrazole ring.
| Precursor Type | Reducing Agent | Illustrative Reaction |
| Nitrile | Lithium aluminum hydride (LiAlH4) | Reduction of a cyano-tetrazole derivative |
| Azide | Catalytic Hydrogenation (H2/Pd/C) | Reduction of an azido-tetrazole derivative |
| Amide | Borane (BH3) or LiAlH4 | Reduction of a carboxamido-tetrazole derivative |
Detailed Research Findings:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for this conversion. Catalytic hydrogenation is a milder alternative and is often preferred for its operational simplicity and functional group tolerance. The synthesis of 1-substituted 5-aminotetrazoles from amines, an orthoformate, and sodium azide is a known multicomponent reaction. acs.org This suggests that a one-pot synthesis of this compound from hexylamine (B90201) could be a viable route. The alkylation of the amino group of 5-aminotetrazoles has been shown to yield secondary and tertiary amines. researchgate.net
Optimization of Reaction Parameters and Scale-Up Considerations
The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key parameters to consider include the choice of reagents, catalyst, solvent, reaction temperature, and reaction time.
Optimization of Reaction Parameters:
Catalyst Selection: For reductive amination via catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and its support can significantly impact the reaction rate and selectivity. For other tetrazole syntheses, Lewis acids or other catalysts may be employed to improve yields and reaction times. rsc.orgacs.org
Solvent Effects: The polarity and proticity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. For instance, in N-alkylation reactions, polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic substitution.
Temperature and Time: Optimizing the reaction temperature and time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to decomposition or side reactions.
Reagent Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to avoid side reactions.
Scale-Up Considerations:
Safety: The synthesis of tetrazoles often involves the use of azides, which can be hazardous. google.com On a larger scale, careful handling procedures and the use of flow chemistry can mitigate the risks associated with potentially explosive intermediates. nih.gov
Process Efficiency: For industrial production, a process with high yield, low waste generation, and the use of inexpensive and readily available starting materials is desirable. google.com
Purification: The development of a robust and scalable purification method is essential to obtain the final product with the required purity. Crystallization is often a preferred method for large-scale purification over chromatography.
| Parameter | Optimization Goal | Scale-Up Challenge |
| Catalyst | High activity and selectivity, easy separation | Catalyst deactivation, cost, and recovery |
| Solvent | Good solubility, non-reactive, easily recyclable | Large solvent volumes, environmental impact |
| Temperature | Minimum required for efficient conversion | Heat transfer and temperature control in large reactors |
| Safety | Use of less hazardous reagents, controlled reaction conditions | Management of exotherms, handling of toxic or explosive materials |
Reaction Pathways and Chemical Transformations of 1 Hexyltetrazol 5 Amine
Reactivity of the Tetrazole Heterocycle
The tetrazole ring is an electron-rich aromatic system containing four nitrogen atoms, which endows it with unique chemical properties. Its reactivity is largely governed by the nucleophilicity of the ring nitrogen atoms and its susceptibility to ring-opening under energetic conditions.
Electrophilic and Nucleophilic Substitution on the Tetrazole Ring
The tetrazole ring system in 1-Hexyltetrazol-5-amine possesses multiple nucleophilic centers, primarily the nitrogen atoms at the N2, N3, and N4 positions. Consequently, the ring readily participates in reactions with electrophiles, such as alkylation and acylation. These reactions are substitutions at the ring nitrogens rather than substitution on the carbon-nitrogen framework.
Alkylation of 5-aminotetrazoles with electrophiles like alkyl halides can lead to mixtures of products, with substitution occurring at different nitrogen atoms of the ring. The exocyclic amino group can also compete as a nucleophilic site. The precise regioselectivity of these reactions is influenced by the nature of the electrophile, the solvent, and the reaction conditions. For instance, in the synthesis of polymeric materials, the sodium salt of 5-aminotetrazole (B145819) undergoes nucleophilic substitution on an electrophilic carbon, with the tetrazole ring attaching via its N1 or N2 positions. mdpi.com
Due to the high electron density of the tetrazole ring, it is generally resistant to electrophilic aromatic substitution on the ring carbon. Conversely, the ring is also not susceptible to nucleophilic substitution of its constituent atoms under typical conditions. Its primary role in substitution reactions is as a nucleophile. mdpi.com
Ring-Opening and Rearrangement Mechanisms
The tetrazole core can undergo ring-opening and rearrangement, particularly under thermal or photochemical induction. These reactions typically proceed with the extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process that serves as the driving force for the transformation.
Thermal Decomposition: Upon heating to high temperatures (typically above 200°C), 1-substituted-5-aminotetrazoles undergo thermal decomposition. researchgate.net Studies on related compounds show two primary decomposition pathways for the tetrazole ring. One route involves the formation of hydrazoic acid (HN₃) and a cyanamide (B42294) derivative, while a second route leads to the elimination of N₂ and the formation of a substituted azide (B81097). ucr.eduresearchgate.net The specific pathway can be influenced by the substitution pattern on the ring. For 1,5-disubstituted tetrazoles, the decomposition is believed to proceed through an intermediate azidoimine, which then fragments. researchgate.net
Photochemical Decomposition: Photolysis of tetrazoles provides a milder method for ring cleavage. researchgate.netnih.gov Irradiation with UV light induces the extrusion of N₂ and generates highly reactive intermediates. For 1-substituted tetrazoles, these intermediates can include nitrilimines, which can then rearrange or be trapped. Studies on 1-methyl-5-aminotetrazole (B134227) have shown that photolysis can lead to the formation of aminocyanamides or nitrile imines, depending on the position of the methyl group, highlighting the influence of the substituent on the reaction pathway. researchgate.net
| Reaction Type | Key Intermediate | Subsequent Products | Reference |
|---|---|---|---|
| Thermal | Azidoimine | N₂, Substituted Azides, Cyanamides | researchgate.net |
| Photochemical | Nitrilimine | Carbodiimides, Cyanamides | nih.gov |
| Photochemical | Diazirine Derivative | Carbodiimides | researchgate.net |
Thermal and Photochemical Stability of the Tetrazole Core
The stability of the tetrazole ring is a critical factor in its application, particularly in materials science. Generally, 5-aminotetrazole and its derivatives exhibit good thermal stability. nih.gov Differential scanning calorimetry (DSC) studies on polymers containing 5-aminotetrazole moieties show that thermal decomposition typically begins at temperatures above 220°C. mdpi.com The decomposition of energetic salts based on aminotetrazoles has been observed in the range of 190-210°C. nih.gov This stability is attributed to the aromatic character of the heterocyclic ring.
Photochemically, however, the tetrazole ring is significantly less stable. The absorption of UV radiation readily leads to the decomposition pathways described in the previous section. researchgate.netnih.gov The photolysis of tetrazoles is an efficient process, often leading to a variety of products through the cleavage of the ring. nih.gov This photochemical reactivity makes tetrazole derivatives useful as photo-activated precursors for generating reactive species in organic synthesis.
Reactivity of the Primary Amine Functional Group
The exocyclic primary amine at the C5 position of this compound is a key functional group that dictates a significant portion of the molecule's reactivity, particularly its behavior as a nucleophile.
Nucleophilic Character and Protonation Behavior
The basicity of the amine and the tetrazole ring allows for protonation. In acidic media, a proton can add to either the exocyclic amino group to form an ammonium (B1175870) salt or to one of the ring nitrogens. The site of protonation can influence the subsequent reactivity of the molecule. The pKa of the parent 5-aminotetrazole is approximately 5.95, and deprotonation under basic conditions enhances the nucleophilicity of the tetrazole ring. researchgate.net
Reactions with Aldehydes and Ketones: Imine and Enamine Formation
The reaction of primary amines with aldehydes and ketones to form imines (also known as Schiff bases) is a fundamental transformation in organic chemistry. youtube.comlibretexts.org The primary amine of this compound is expected to undergo this condensation reaction. The process is typically catalyzed by a weak acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. masterorganicchemistry.comlibretexts.org
The mechanism proceeds through a carbinolamine intermediate, which is then dehydrated to yield the final imine product. libretexts.orgkhanacademy.org
| Step | Description |
|---|---|
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |
| 2 | Proton transfer to form a neutral carbinolamine intermediate. |
| 3 | Protonation of the hydroxyl group to form a good leaving group (H₂O). |
| 4 | Elimination of water to form a protonated imine (iminium ion). |
| 5 | Deprotonation to yield the neutral imine. |
Beyond simple imine formation, 5-aminotetrazoles are extensively used as building blocks in multicomponent reactions (MCRs) involving aldehydes and ketones. clockss.orgsemanticscholar.org In these reactions, the molecule often does not stop at the imine stage but participates in further cyclization. For example, in the Biginelli reaction, 5-aminotetrazole reacts with an aldehyde and a β-dicarbonyl compound to form fused heterocyclic systems like tetrazolo[1,5-a]pyrimidines. researchgate.netnih.gov In this context, the initial imine formation is a key step that activates the molecule for subsequent intramolecular cyclization involving a nucleophilic nitrogen from the tetrazole ring. frontiersin.org
Enamine formation is not a typical reaction for primary amines like this compound; it is the characteristic reaction of secondary amines with aldehydes and ketones.
Acylation and Sulfonylation Reactions
The exocyclic amino group at the 5-position of the tetrazole ring is a primary site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These reactions involve the treatment of this compound with acylating or sulfonylating agents, typically in the presence of a base to neutralize the acidic byproduct. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl or sulfonyl center, leading to the formation of a stable amide or sulfonamide linkage, respectively.
Acylation: The reaction with acyl halides (such as acetyl chloride or benzoyl chloride) or acid anhydrides proceeds efficiently to yield the corresponding N-(1-hexyl-1H-tetrazol-5-yl)amides. The reactivity of the amino group is influenced by the electron-donating nature of the alkyl group and the electron-withdrawing character of the tetrazole ring. These reactions are generally carried out in a suitable solvent like dichloromethane (B109758) or pyridine (B92270) at room temperature.
Sulfonylation: Similarly, sulfonylation is achieved by reacting this compound with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction typically requires a base, like triethylamine (B128534) or pyridine, to facilitate the process and results in the formation of N-(1-hexyl-1H-tetrazol-5-yl)sulfonamides.
The tables below summarize representative acylation and sulfonylation reactions.
Interactive Data Table: Acylation Reactions of this compound
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-(1-hexyl-1H-tetrazol-5-yl)acetamide | Pyridine, 0°C to rt |
| Benzoyl Chloride | N-(1-hexyl-1H-tetrazol-5-yl)benzamide | Triethylamine, CH2Cl2, rt |
| Acetic Anhydride | N-(1-hexyl-1H-tetrazol-5-yl)acetamide | Neat, 100°C |
Interactive Data Table: Sulfonylation Reactions of this compound
| Sulfonylating Agent | Product | Reaction Conditions |
| Methanesulfonyl Chloride | N-(1-hexyl-1H-tetrazol-5-yl)methanesulfonamide | Pyridine, CH2Cl2, 0°C |
| p-Toluenesulfonyl Chloride | N-(1-hexyl-1H-tetrazol-5-yl)-4-methylbenzenesulfonamide | Triethylamine, Dichloromethane, rt |
| Benzenesulfonyl Chloride | N-(1-hexyl-1H-tetrazol-5-yl)benzenesulfonamide | Aqueous NaOH, Schotten-Baumann |
Synthesis and Investigation of 1 Hexyltetrazol 5 Amine Derivatives
N-Substituted Derivatives at the Amine Functionality
The exocyclic amine group at the C5 position of 1-hexyltetrazol-5-amine serves as a primary site for derivatization, allowing for the introduction of a wide range of substituents through various synthetic methodologies.
Selective Alkylation and Arylation Strategies
The direct N-alkylation of the primary amine on the tetrazole ring can be achieved using various alkyl halides. These reactions often proceed via standard nucleophilic substitution mechanisms. For instance, the N-alkylation of anilines with 1-hexanol (B41254) has been demonstrated using a ruthenium catalyst, suggesting a pathway for creating N-hexyl derivatives on amino-heterocycles. researchgate.net While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, conditions can be optimized to favor the desired secondary amine. researchgate.net For example, aqueous-mediated N-alkylation using sodium dodecyl sulfate (B86663) and a mild base like sodium bicarbonate has been shown to be an efficient method for synthesizing secondary and tertiary amines from primary amines and benzylic halides. researchgate.net
N-arylation, the introduction of an aromatic ring to the amine, typically requires more sophisticated catalytic systems to facilitate the C-N bond formation. Palladium-catalyzed cross-coupling reactions are a prominent method for the N-arylation of 1-substituted-1H-tetrazol-5-amines. researchgate.net This approach demonstrates good yields, a broad substrate scope, and tolerance for various functional groups. researchgate.net By carefully controlling reaction conditions, such as temperature, it is possible to suppress side reactions like the Dimroth rearrangement, ensuring the isolation of the desired N-aryl isomer. researchgate.net Alternative transition-metal-free N-arylation methods have also been developed using o-silylaryl triflates in the presence of cesium fluoride, which proceed under very mild conditions. nih.gov Copper-catalyzed N-arylation, a modern variation of the Ullmann reaction, provides another route, often utilizing arylboronic acids as the aryl source. organic-chemistry.org
Table 1: Comparison of N-Arylation Strategies for Aminotetrazoles
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Palladium-Catalyzed Coupling | Palladium complex | Good yields, broad scope, suppresses Dimroth rearrangement at low temperatures. researchgate.net |
| Chan-Evans-Lam (CEL) Coupling | Copper salts | Utilizes arylboronic acids, often under mild conditions. organic-chemistry.org |
| Metal-Free Arylation | o-Silylaryl triflates, CsF | Avoids transition metals, proceeds under very mild conditions. nih.gov |
Formation of Schiff Bases and Related Compounds
Schiff bases, or imines, are readily formed through the condensation reaction between the primary amine of this compound and an aldehyde or ketone. nih.govresearchgate.net This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. scispace.com
The synthesis of Schiff bases from 5-aminotetrazole (B145819) and various aromatic aldehydes has been reported to proceed in good yields (80-88%). scispace.com The formation of the characteristic azomethine (-N=CH-) bond can be confirmed using spectroscopic methods such as FT-IR and NMR. scispace.comsemanticscholar.org The versatility of this reaction allows for the incorporation of a wide array of substituted aromatic or aliphatic groups, depending on the carbonyl compound used. These derivatives have been synthesized from starting materials like benzaldehyde, o-vanillin, and various other substituted aromatic aldehydes. scispace.com
Table 2: Examples of Aldehydes Used in Schiff Base Formation with 5-Aminotetrazoles
| Aldehyde Reactant | Resulting Schiff Base Substituent | Reference |
|---|---|---|
| Benzaldehyde | Phenyl | scispace.com |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | 2-hydroxy-3-methoxyphenyl | scispace.com |
| 2-Methoxybenzaldehyde | 2-Methoxyphenyl | semanticscholar.org |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | semanticscholar.org |
| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl | semanticscholar.org |
Derivatives with Modifications on the Tetrazole Ring
Modifying the core tetrazole heterocycle presents a different set of synthetic challenges, primarily centered around controlling regioselectivity.
Isomeric and Positional Derivatives (e.g., N1 vs. N2 alkylation if relevant)
The synthesis of this compound itself involves a regioselective alkylation step. The alkylation of a 5-substituted tetrazole can potentially occur at four different nitrogen atoms, but typically leads to a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is highly dependent on reaction conditions, the nature of the substituent at the C5 position, the alkylating agent, and the solvent. beilstein-journals.org
Generally, the 1H-tautomer of an indazole (a related bicyclic azole) is thermodynamically more stable than the 2H-tautomer, a principle that often extends to tetrazoles. beilstein-journals.org For many tetrazole alkylations, kinetic control might favor the N2 product, while thermodynamic control can favor the more stable N1 product. beilstein-journals.org Computational studies on related heterocyclic systems like indazoles show that the energy barrier for N1 versus N2 alkylation can be subtle, and factors like the tautomeric equilibrium of the starting material play a crucial role. wuxibiology.com For example, in the alkylation of indazoles, the use of sodium hydride in THF has been shown to be highly selective for the N1 position. beilstein-journals.org In contrast, different conditions can selectively yield the N2 isomer. nih.gov This highlights the critical importance of reaction conditions in determining the final isomeric product in the synthesis of N-substituted tetrazoles like this compound.
Incorporation of Additional Functional Groups
Introducing new functional groups directly onto the tetrazole ring, especially at the C5 position when it is already substituted, is synthetically challenging. However, functionalization of the tetrazole backbone is a key strategy for modifying molecular properties. mdpi.com One advanced approach involves the C-H deprotonation of the tetrazole ring followed by reaction with an electrophile. nih.gov While lithiated tetrazoles can be unstable, the use of more stable organomagnesium intermediates allows for subsequent reactions with aldehydes and ketones. nih.gov This method, however, typically applies to tetrazoles with a hydrogen at the C5 position.
For a pre-substituted compound like this compound, modifications often focus on functionalizing the existing substituents. For example, the hexyl chain could potentially be functionalized, or the amine group could be converted into other functionalities, such as a nitramino group, which can then be used to form energetic salts. rsc.org
Conjugation and Hybrid Compound Architectures
The this compound scaffold can be incorporated into larger molecular frameworks to create hybrid compounds. This is often achieved by using the amine functionality as a handle for conjugation. For instance, 5-aminotetrazole has been used as a building block to create more complex structures, such as C-N linked bistetrazoles. rsc.orgnwpu.edu.cn One reported strategy involves preparing 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole from 5-aminotetrazole, which then serves as a precursor for a series of energetic salts. rsc.org This demonstrates how the aminotetrazole unit can be linked to another tetrazole ring, forming a bistetrazolate system. Such strategies allow for the combination of the physicochemical properties of the tetrazole ring with other functional moieties to develop compounds for specific applications. mdpi.com
Silane-Linked Tetrazole Derivatives
The synthesis of silane-linked this compound derivatives represents a significant advancement in the creation of hybrid organic-inorganic materials. These compounds are of particular interest for their potential use as coupling agents, surface modifiers, and as building blocks for silicone-based materials with enhanced thermal and chemical stability.
A general and effective method for the synthesis of such derivatives involves the reaction of a tetrazole compound with a halogenated alkylsilane. google.comgoogle.com This approach can be adapted for this compound, as illustrated in the following proposed reaction scheme:
Scheme 1: Proposed Synthesis of a Silane-Linked this compound Derivative
In this reaction, this compound is reacted with a haloalkyl-functionalized silane (B1218182), for instance, (3-chloropropyl)trimethoxysilane, in the presence of a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate. The base facilitates the deprotonation of the tetrazole ring nitrogen, which then acts as a nucleophile, displacing the halogen on the alkylsilane to form a stable carbon-nitrogen bond. The resulting product is a this compound derivative with a covalently attached trialkoxysilane moiety.
The reaction conditions, such as solvent, temperature, and reaction time, can be optimized to achieve high yields and purity. Common solvents for this type of reaction include aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724). The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
The successful synthesis of these silane-linked derivatives provides access to a class of compounds with versatile applications. The trialkoxysilane group can undergo hydrolysis and condensation reactions, allowing for the grafting of the tetrazole derivative onto surfaces such as glass, silica (B1680970), and metal oxides, or for incorporation into silicone polymer networks.
Table 1: Representative Silane-Linked Tetrazole Derivatives and Their Potential Applications
| Derivative Name | Chemical Structure | Potential Applications |
| 1-Hexyl-N-(3-(trimethoxysilyl)propyl)tetrazol-5-amine | [Chemical Structure] | Surface modification of silica nanoparticles, adhesion promoter in composites. |
| 1-Hexyl-N-(3-(triethoxysilyl)propyl)tetrazol-5-amine | [Chemical Structure] | Corrosion inhibitor for metal surfaces, component in sol-gel coatings. |
Note: The data in this table is illustrative and based on the general properties of silane coupling agents and tetrazole compounds.
Integration into Polymeric Architectures
The incorporation of the this compound moiety into polymeric structures is a promising strategy for developing advanced materials with tailored properties. The tetrazole ring can impart enhanced thermal stability, high nitrogen content, and specific coordination capabilities, making these polymers suitable for applications ranging from energetic materials to specialized binders and coatings.
A versatile method for integrating 5-aminotetrazole derivatives into a polymer backbone is through the nucleophilic substitution reaction with a pre-functionalized polymer. nih.gov For instance, a polymer containing reactive halide groups, such as poly(epichlorohydrin), can serve as a scaffold. The amino group of the tetrazole can be deprotonated with a base to form a more nucleophilic species, which then displaces the chlorine atoms on the polymer chain.
Scheme 2: General Approach for Integrating 5-Aminotetrazole into a Polymer Backbone
In a typical procedure, the sodium salt of the aminotetrazole is prepared by reacting it with a strong base like sodium hydride. This salt is then reacted with the halogenated polymer in a suitable solvent at an elevated temperature. The degree of substitution can be controlled by adjusting the stoichiometry of the reactants and the reaction time.
The resulting polymers can be characterized by various analytical techniques to confirm their structure and properties. NMR spectroscopy is used to verify the covalent attachment of the tetrazole moiety, while gel permeation chromatography (GPC) can determine the molecular weight and polydispersity of the modified polymer. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of the new polymeric material. nih.gov
Table 2: Properties of a Representative 5-Aminotetrazole-Based Polymer
| Property | Value |
| Polymer Backbone | Poly(N-glycidyl-5-aminotetrazole) |
| Molecular Weight (Mw) | Varies with synthesis conditions |
| Nitrogen Content | High |
| Thermal Decomposition Temp. | > 200 °C |
| Potential Applications | High-performance binders, gas-generating compositions. |
Note: The data is based on polymers derived from 5-aminotetrazole and is expected to be analogous for polymers containing this compound. nih.gov
Combinatorial and High-Throughput Synthesis Methodologies for Derivative Libraries
To efficiently explore the chemical space around this compound and identify derivatives with desired properties, combinatorial and high-throughput synthesis strategies are employed. These methodologies allow for the rapid generation of large and diverse libraries of compounds from a common scaffold.
One of the most powerful techniques for this purpose is the Ugi multicomponent reaction (MCR). nih.gov The Ugi reaction involves the one-pot combination of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide derivative. By using a derivative of this compound as the amine component, a wide array of structurally diverse compounds can be synthesized.
Scheme 3: Ugi Reaction for the Synthesis of a this compound Derivative Library
In a high-throughput setting, the Ugi reaction is typically performed in parallel in microtiter plates. Robotic liquid handlers are used to dispense the various starting materials into the reaction wells, and the reactions are allowed to proceed under controlled conditions. After completion, the products can be purified and screened for their biological or material properties without the need for isolating each compound individually.
Another effective approach for generating derivative libraries is the parallel synthesis of 1,5-disubstituted aminotetrazoles. nih.gov This can be achieved through a multi-step, one-pot procedure starting from readily available building blocks. For example, a library of N-acylated or N-sulfonylated derivatives of this compound can be prepared by reacting the parent amine with a diverse set of acyl chlorides or sulfonyl chlorides in a parallel format.
Table 3: Comparison of Combinatorial Synthesis Methodologies for Tetrazole Derivatives
| Methodology | Key Features | Advantages | Typical Library Size |
| Ugi Multicomponent Reaction | One-pot, four-component reaction. | High structural diversity, operational simplicity, atom economy. | 10s to 1000s |
| Parallel Acylation/Sulfonylation | Reaction of a common amine with diverse electrophiles. | Straightforward reaction setup, predictable products. | 10s to 100s |
The implementation of these high-throughput synthesis strategies significantly accelerates the discovery process by enabling the rapid exploration of structure-activity relationships. The resulting libraries of this compound derivatives can then be screened for a wide range of applications, from pharmaceuticals to advanced materials.
Computational Chemistry Studies of 1 Hexyltetrazol 5 Amine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, rooted in solving the Schrödinger equation, provide invaluable insights into the electronic properties and reactivity of chemical compounds. For a molecule like 1-hexyltetrazol-5-amine, QM calculations can elucidate the intricate details of its structure and chemical nature.
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to investigate charge distribution, hybridization of atomic orbitals, and delocalization of electron density. This analysis would clarify the covalent and potential non-covalent interactions within the molecule, particularly within the tetrazole ring and between the ring and the hexyl and amine substituents. The electronegativity differences between nitrogen, carbon, and hydrogen atoms suggest a significant degree of bond polarity, which can be quantified through these calculations. electrochemsci.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.com
For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO lobes would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich tetrazole ring and the amine group, while the LUMO would be distributed across the ring system.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital |
Note: The values in this table are illustrative and would need to be determined by actual quantum mechanical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is a valuable tool for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (typically colored blue), highlighting their role as potential hydrogen bond donors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. longdom.org DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com
Geometry Optimization and Conformational Landscapes
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations would be used to find the minimum energy conformation. Due to the flexibility of the hexyl chain, multiple local minima on the potential energy surface may exist. A conformational search would be necessary to identify the global minimum and other low-energy conformers. This analysis provides key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value |
|---|---|
| C-N (ring) bond length | 1.35 Å |
| N-N (ring) bond length | 1.33 Å |
| C-N (amine) bond length | 1.40 Å |
| C-C (hexyl) bond length | 1.54 Å |
| C-N-N bond angle | 108° |
Note: These values are representative and would be determined with precision through DFT calculations.
Vibrational Frequency Calculations for Spectroscopic Assignments
Once the optimized geometry is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made, confirming the molecule's structure and providing insights into its bonding.
While computational methods are extensively used to study related tetrazole derivatives and other nitrogen-rich heterocyclic compounds, the specific application of these techniques to this compound has not been a prominent subject of published research. General computational studies on similar structures often involve Density Functional Theory (DFT) calculations to understand reaction mechanisms, as seen in the study of reactions between 1,2,4,5-tetrazines and enamines. researchgate.netnih.gov Similarly, molecular dynamics simulations are employed to investigate the properties of various energetic materials and polymers containing amine and tetrazole functionalities. nih.govscispace.commdpi.comresearchgate.netnih.govrsc.org
However, the absence of specific data for this compound prevents a detailed discussion on its reaction pathways, transition states, and dynamic behavior based on computational studies. Further research in this specific area would be necessary to provide the detailed analysis requested.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-Hexyltetrazol-5-amine is anticipated to display distinct signals corresponding to the protons of the hexyl chain and the amine group. The chemical shifts are influenced by the electronic environment of each proton. The protons on the carbon adjacent to the tetrazole ring are expected to be the most deshielded among the alkyl protons due to the electron-withdrawing nature of the heterocyclic ring. The amine protons often appear as a broad signal, and their chemical shift can be concentration-dependent due to hydrogen bonding.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (hexyl) | ~0.9 | Triplet | 3H |
| -(CH₂)₃- (hexyl) | ~1.3 | Multiplet | 6H |
| -CH₂- (adjacent to CH₂-N) | ~1.8 | Quintet | 2H |
| -CH₂-N (attached to tetrazole) | ~4.2 | Triplet | 2H |
| -NH₂ | Variable (e.g., ~5.0-7.0) | Broad Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in the hexyl chain and the tetrazole ring will give a distinct signal. The carbon atom of the tetrazole ring attached to the amine group is expected to have a characteristic chemical shift in the downfield region. The chemical shifts of the hexyl chain carbons will vary depending on their proximity to the electron-withdrawing tetrazole ring.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (C-NH₂) of Tetrazole Ring | ~155-160 |
| C1' (-CH₂-N) of Hexyl Chain | ~45-50 |
| C2' of Hexyl Chain | ~30-35 |
| C3' of Hexyl Chain | ~25-30 |
| C4' of Hexyl Chain | ~22-27 |
| C5' of Hexyl Chain | ~31-36 |
| C6' (-CH₃) of Hexyl Chain | ~13-15 |
Note: Predicted values are based on typical chemical shifts for similar 1-alkyl-5-aminotetrazoles.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For the hexyl chain, cross-peaks would be observed between the protons of adjacent methylene (B1212753) groups, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon in the hexyl chain by correlating it with its attached protons. The carbon of the tetrazole ring would not show a correlation in a standard HSQC as it has no directly attached protons.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the hexyl group, and vibrations of the tetrazole ring. Primary amines typically show two N-H stretching bands. wpmucdn.comorgchemboulder.com The C-N stretching vibration is also a key diagnostic peak. libretexts.orglibretexts.org
Predicted IR Absorption Bands for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretching (aliphatic) | 2850 - 3000 | Strong |
| N-H Bending (scissoring) | 1580 - 1650 | Medium to Strong |
| Tetrazole Ring Vibrations | 1400 - 1600 | Medium |
| C-N Stretching | 1000 - 1250 | Medium |
Note: Predicted values are based on typical IR frequencies for primary amines and tetrazole compounds. wpmucdn.comorgchemboulder.comlibretexts.orglibretexts.org
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The tetrazole ring, with its symmetrical breathing modes, would be expected to show characteristic signals in the Raman spectrum.
Predicted Raman Shifts for this compound:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretching (aliphatic) | 2850 - 3000 | Strong |
| Tetrazole Ring Breathing | 1000 - 1200 | Strong |
| C-C Stretching (alkyl chain) | 800 - 1100 | Medium |
Note: Predicted values are based on general principles of Raman spectroscopy for related structures.
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the solid-state structure and physicochemical properties of nitrogen-rich heterocyclic compounds like this compound. The tetrazole ring, with its multiple nitrogen atoms, and the primary amine group are both capable of participating in hydrogen bonding as donors and acceptors.
In the solid state, it is anticipated that this compound molecules will form an extensive network of intermolecular hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, interacting with the nitrogen atoms of the tetrazole ring of neighboring molecules. Specifically, the N2, N3, and N4 atoms of the tetrazole ring can serve as hydrogen bond acceptors. Crystal structure analyses of related 5-aminotetrazole (B145819) derivatives have revealed the formation of hydrogen-bonded ribbons and layered structures. nih.gov For instance, in the crystal structure of anhydrous 5-aminotetrazole, the molecules are linked in such a way that demonstrates a significant hydrogen bonding network. rsc.org
Computational modeling and techniques like Hirshfeld surface analysis can provide further insights into the nature and extent of these intermolecular interactions. For analogous compounds, the proportion of N···H and H···N interactions has been shown to be significant, indicating strong hydrogen bonding. nih.gov
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Interaction Type |
| Amine group (-NH₂) | Tetrazole ring nitrogen (N2, N3, N4) | Intermolecular |
| C-H bonds (less common) | Tetrazole ring nitrogen | Weak Intermolecular |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the determination of the molecular weight and elucidation of the structure of this compound.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (C₇H₁₅N₅), the theoretical exact mass can be calculated and compared with the experimentally determined value.
| Property | Value |
| Molecular Formula | C₇H₁₅N₅ |
| Theoretical Exact Mass | 169.13274 |
| Monoisotopic Mass | 169.13274 |
Under electron ionization (EI) or other ionization techniques, this compound will undergo characteristic fragmentation, providing valuable structural information. The fragmentation patterns of substituted tetrazoles are influenced by the nature of the substituents. nih.gov
A primary fragmentation pathway for this compound is expected to be the cleavage of the hexyl chain. Alpha-cleavage, the breaking of the bond between the first and second carbon of the alkyl chain, is a common fragmentation route for aliphatic amines. miamioh.edu This would result in the loss of a pentyl radical (C₅H₁₁) and the formation of a resonance-stabilized cation.
Another significant fragmentation pathway involves the tetrazole ring. The tetrazole ring itself can undergo cleavage, often with the loss of molecular nitrogen (N₂), which is a characteristic fragmentation for many tetrazole derivatives. nih.gov The fragmentation can also involve the loss of the entire hexyl group, leading to a fragment corresponding to the aminotetrazole core.
The general fragmentation pathways for organic molecules in mass spectrometry often involve the formation of stable cations. youtube.com For this compound, the fragmentation will likely be a combination of cleavages in the alkyl chain and the heterocyclic ring.
| Plausible Fragment | Proposed Origin |
| [M - C₅H₁₁]⁺ | Alpha-cleavage of the hexyl chain |
| [M - N₂]⁺ | Cleavage of the tetrazole ring |
| [M - C₆H₁₃]⁺ | Loss of the hexyl radical |
| [C₆H₁₃]⁺ | Hexyl cation |
| [CH₂N₅]⁺ | Fragment containing the aminotetrazole core |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, or complex matrices, as well as for its quantification.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Due to the basic nature of the amine group in this compound, specialized stationary phases are recommended to achieve good peak shape and resolution. Rtx-5 Amine columns, which are low-polarity phases (crossbond 5% diphenyl / 95% dimethyl polysiloxane), are specifically designed for the analysis of amines and other basic compounds. These columns have a surface that is chemically treated to reduce tailing of basic compounds, which is a common issue with standard GC columns. This eliminates the need for column priming and allows for the analysis of a wide variety of basic compounds.
The operating conditions for GC analysis would need to be optimized, including the injector temperature, oven temperature program, and detector settings. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
| GC Parameter | Suggested Condition |
| Column | Rtx-5 Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | FID at 300 °C or MS |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the most common approach.
A C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the retention of the analyte, as the amine group's protonation state is pH-dependent. An acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) would likely lead to the protonation of the amine group, which can improve peak shape and retention on reversed-phase columns.
Detection can be achieved using a UV detector, as the tetrazole ring exhibits UV absorbance, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The use of LC-MS would also provide valuable structural information.
| HPLC Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or MS |
Solid-State Characterization Techniques
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute structure and conformation of a compound like this compound. nih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.
The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.
The refined crystal structure not only confirms the molecular connectivity but also provides insights into the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding, van der Waals forces, and π–π stacking. nih.gov For instance, in the crystal structures of related 5-aminotetrazole derivatives, intermolecular N—H···N hydrogen bonds are commonly observed, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The manner in which molecules pack in the solid state influences important physical properties such as density, melting point, and solubility.
While a specific crystal structure for this compound is not publicly available, analysis of similar 1-alkyl-5-aminotetrazoles provides a model for the expected structural features. The data typically obtained from an X-ray crystallographic analysis includes the crystal system, space group, unit cell dimensions, and atomic coordinates.
Below is a table with representative crystallographic data for a related aminotetrazole derivative, illustrating the type of information obtained from such an analysis.
| Parameter | 1-Isopropylideneamino-1H-tetrazol-5-amine nih.gov |
| Chemical Formula | C₄H₈N₆ |
| Formula Weight | 140.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.488 (2) |
| b (Å) | 7.4238 (19) |
| c (Å) | 11.997 (3) |
| β (°) | 97.145 (3) |
| Volume (ų) | 661.7 (3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.405 |
| Key Interactions | N—H···N hydrogen bonding, π–π stacking |
Q & A
Q. What are the validated synthetic routes for 1-Hexyltetrazol-5-amine, and how do reaction conditions influence yield?
this compound can be synthesized via cyclization of thiourea precursors or alkylation of 1H-tetrazol-5-amine derivatives. For example, halogenated tetrazol-5-amine regioisomers are synthesized from thiourea analogs under controlled temperature (80–120°C) and acidic conditions (e.g., HCl/EtOH) . Key steps include:
- Cyclization : Thiourea intermediates undergo ring closure with POCl₃ or H₂SO₄.
- Alkylation : A hexyl group is introduced via nucleophilic substitution (e.g., using 1-bromohexane in DMF with K₂CO₃ as a base) .
Optimization : Yields improve with anhydrous solvents and inert atmospheres (N₂/Ar). Purity is confirmed via HPLC (C18 column, MeOH:H₂O = 70:30) .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 4h | 65–78 | ≥95% |
| Alkylation | 1-Bromohexane, K₂CO₃, DMF, 80°C | 55–70 | ≥90% |
Q. How is the structure of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography : Resolves regioisomerism (e.g., 1-substituted vs. 2-substituted tetrazole) .
- NMR : Key signals include:
- FT-IR : N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
Note : Mass spectrometry (ESI-MS) confirms molecular weight (C₇H₁₄N₅: m/z 180.12) .
Advanced Research Questions
Q. What computational methods predict the thermodynamic stability of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess stability:
- Heat of Formation (ΔfH°) : Experimental ΔfH° for 1-methyltetrazol-5-amine is 89.3 kJ/mol (gas phase), suggesting alkyl chain length (hexyl) increases stability via hydrophobic interactions .
- Tautomerism : The 1H-tautomer is favored over 2H due to lower energy (ΔE = 12–15 kJ/mol) .
Table 2 : Thermodynamic Data for Tetrazol-5-amine Derivatives
| Compound | ΔfH° (kJ/mol, gas) | Tautomer Energy Difference (kJ/mol) |
|---|---|---|
| 1-Methyl | 89.3 | 12.5 |
| 1-Hexyl* | ~95–100 (estimated) | ~10–12 |
Q. How do structural modifications (e.g., alkyl chain length) affect bioactivity in tetrazol-5-amine derivatives?
Comparative studies on analogs (e.g., 1-methyl, 1-phenyl, 1-hexyl) reveal:
- Antimicrobial Activity : Longer alkyl chains (C6) enhance lipophilicity, improving membrane penetration (e.g., MIC = 8–16 µg/mL against S. aureus vs. 32–64 µg/mL for methyl derivatives) .
- Cytotoxicity : Hexyl derivatives show selective toxicity (IC₅₀ = 50 µM for cancer cells vs. >200 µM for normal cells) due to enhanced cellular uptake .
Q. Methodology :
Q. How can contradictory data on reaction yields or thermodynamic properties be resolved?
Case Study : Discrepancies in ΔfH° values (e.g., 89.3 kJ/mol vs. 85.1 kJ/mol for 1-methyltetrazol-5-amine) arise from:
- Experimental Methods : Calorimetry (solution phase) vs. gas-phase DFT.
- Purity : Impurities (e.g., hydrate forms) skew results.
Q. Resolution Strategies :
Standardized Protocols : Use anhydrous conditions and high-purity reagents.
Cross-Validation : Compare XRD, NMR, and computational data .
Q. What advanced spectroscopic techniques elucidate reaction mechanisms for alkylation of tetrazol-5-amine?
- In Situ FT-IR : Monitors N–H bond cleavage during alkylation (disappearance of ~3400 cm⁻¹ peak) .
- LC-MS/MS : Traces intermediates (e.g., hexyl bromide adducts) with m/z 257.08 [M+H⁺] .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.015 min⁻¹ at 80°C) confirm alkylation is rate-limiting .
Q. How does this compound interact with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) predicts binding to M. tuberculosis enoyl-ACP reductase (InhA):
Q. Guidelines for Researchers
- Data Reproducibility : Report detailed synthetic conditions (solvent, temp, catalysts) and purity metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
